molecular formula C7H5ClN2 B1425211 3-Chloro-6-methylpicolinonitrile CAS No. 894074-81-8

3-Chloro-6-methylpicolinonitrile

Cat. No.: B1425211
CAS No.: 894074-81-8
M. Wt: 152.58 g/mol
InChI Key: XZFVBZUDHAIMSP-UHFFFAOYSA-N
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Description

3-Chloro-6-methylpicolinonitrile is a chemical compound with the molecular formula C7H5ClN2 It is a derivative of picolinonitrile, characterized by the presence of a chlorine atom at the third position and a methyl group at the sixth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methylpicolinonitrile typically involves the chlorination of 6-methylpicolinonitrile. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

6-Methylpicolinonitrile+SOCl2This compound+SO2+HCl\text{6-Methylpicolinonitrile} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 6-Methylpicolinonitrile+SOCl2​→this compound+SO2​+HCl

The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-methylpicolinonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) in solvents like methanol or ethanol.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted picolinonitriles.

    Oxidation: Formation of 3-chloro-6-methylpicolinic acid or aldehyde derivatives.

    Reduction: Formation of 3-chloro-6-methylpicolinamines.

Scientific Research Applications

3-Chloro-6-methylpicolinonitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methylpicolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and nitrile groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 3-Chloro-2-methylpicolinonitrile
  • 3-Chloro-4-methylpicolinonitrile
  • 3-Chloro-5-methylpicolinonitrile

Comparison: Compared to its analogs, 3-Chloro-6-methylpicolinonitrile is unique due to the position of the chlorine and methyl groups on the pyridine ring. This positional difference can significantly affect its chemical reactivity and biological activity. For instance, the electronic effects and steric hindrance introduced by these substituents can alter the compound’s interaction with other molecules, making it more or less effective in specific applications.

Properties

IUPAC Name

3-chloro-6-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-5-2-3-6(8)7(4-9)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFVBZUDHAIMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00720872
Record name 3-Chloro-6-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894074-81-8
Record name 3-Chloro-6-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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